molecular formula C15H9ClN2 B3038964 2-(4-chlorophenyl)-1H-indole-3-carbonitrile CAS No. 938374-64-2

2-(4-chlorophenyl)-1H-indole-3-carbonitrile

Cat. No. B3038964
CAS RN: 938374-64-2
M. Wt: 252.7 g/mol
InChI Key: MIANYEXESRHHIT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1H-indole-3-carbonitrile, also known as 4-chloro-N-phenylindole-3-carbonitrile or 4-CPC, is a synthetic compound that has recently been studied for its potential applications in scientific research. 4-CPC is a member of the indole-3-carbonitrile family and has been found to possess a variety of interesting properties, including anti-inflammatory and anti-tumor activities.

Scientific Research Applications

Spectroscopic and Structural Characterization

A study by Wazzan et al. (2016) focused on the spectroscopic characterization of compounds similar to 2-(4-chlorophenyl)-1H-indole-3-carbonitrile. The research involved Density Functional Theory (DFT) and Time-Dependent DFT calculations to analyze the molecular structure, spectroscopic characteristics, and nonlinear optical (NLO) properties. This research provides insights into the potential biological applications and corrosion inhibition properties of such compounds (Wazzan et al., 2016).

Photoisomerization Mechanism

Jansone et al. (2012) conducted a quantum-chemical investigation of the photoisomerization mechanism in a compound structurally related to 2-(4-chlorophenyl)-1H-indole-3-carbonitrile. This study highlighted the process occurring in the excited singlet state, providing insights into the molecular changes and electronic absorption spectra (Jansone et al., 2012).

Antifungal Activity

A research paper by Ibrahim et al. (2008) explored the synthesis of novel polyheterocyclic compounds containing a moiety similar to 2-(4-chlorophenyl)-1H-indole-3-carbonitrile. The study involved synthesizing various compounds and evaluating their antifungal activity. This research contributes to understanding the potential use of these compounds in antifungal applications (Ibrahim et al., 2008).

Antibacterial Activity

Sadeek et al. (2015) investigated the antibacterial properties of metal complexes involving a derivative of 2-(4-chlorophenyl)-1H-indole-3-carbonitrile. The study involved spectroscopic, structural, and thermal analysis of these complexes, indicating their high antibacterial activity compared to the free ligand (Sadeek et al., 2015).

Conversion to 3-Aminoindole-2-Carbonitriles

Research by Michaelidou and Koutentis (2009) explored the conversion of a compound similar to 2-(4-chlorophenyl)-1H-indole-3-carbonitrile into various 3-aminoindole-2-carbonitriles. This study is significant for understanding the chemical transformations and potential applications of these compounds in various fields (Michaelidou & Koutentis, 2009).

properties

IUPAC Name

2-(4-chlorophenyl)-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2/c16-11-7-5-10(6-8-11)15-13(9-17)12-3-1-2-4-14(12)18-15/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIANYEXESRHHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-1H-indole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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